molecular formula C11H23N3O B12114953 1H-1,4-Diazepine-1-propanamide, hexahydro-N-(1-methylethyl)- CAS No. 89009-75-6

1H-1,4-Diazepine-1-propanamide, hexahydro-N-(1-methylethyl)-

Cat. No.: B12114953
CAS No.: 89009-75-6
M. Wt: 213.32 g/mol
InChI Key: DDSLGEDAUXKYCL-UHFFFAOYSA-N
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Description

1H-1,4-Diazepine-1-propanamide, hexahydro-N-(1-methylethyl)- is a heterocyclic compound that belongs to the diazepine family This compound is characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4

Chemical Reactions Analysis

Types of Reactions

1H-1,4-Diazepine-1-propanamide, hexahydro-N-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1H-1,4-Diazepine-1-propanamide, hexahydro-N-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. It is known to exhibit platelet-activating factor antagonistic and serotoninergic S3 antagonistic activities . These interactions contribute to its diverse biological effects, including antimicrobial and antifungal activities.

Comparison with Similar Compounds

Similar Compounds

  • Brotizolam
  • Bunazosin
  • Dilazep
  • Etizolam
  • Homofenazine
  • Zometapine
  • Clotiazepam
  • Clozapine
  • Dibenzepine

Uniqueness

1H-1,4-Diazepine-1-propanamide, hexahydro-N-(1-methylethyl)- stands out due to its versatile biological activities and relatively simple synthesis process.

Properties

CAS No.

89009-75-6

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

3-(1,4-diazepan-1-yl)-N-propan-2-ylpropanamide

InChI

InChI=1S/C11H23N3O/c1-10(2)13-11(15)4-8-14-7-3-5-12-6-9-14/h10,12H,3-9H2,1-2H3,(H,13,15)

InChI Key

DDSLGEDAUXKYCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCN1CCCNCC1

Origin of Product

United States

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